Methyl 7-methyl-6-oxa-2-azaspiro[3.4]octane-1-carboxylate
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Overview
Description
Methyl 7-methyl-6-oxa-2-azaspiro[3.4]octane-1-carboxylate is a chemical compound with the molecular formula C9H15NO3 and a molecular weight of 185.22 g/mol . This compound is part of the spiro compound family, characterized by a unique spirocyclic structure that includes both oxygen and nitrogen atoms within its ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-methyl-6-oxa-2-azaspiro[3.4]octane-1-carboxylate can be achieved through various synthetic routes. One common method involves the annulation of cyclopentane and four-membered rings . The reaction conditions typically include the use of specific catalysts and solvents to facilitate the formation of the spirocyclic structure.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis likely involves scalable reactions that can be optimized for yield and purity. The use of continuous flow reactors and automated synthesis platforms may be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 7-methyl-6-oxa-2-azaspiro[3.4]octane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 7-methyl-6-oxa-2-azaspiro[3.4]octane-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: It may be used in the study of enzyme interactions and metabolic pathways.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific receptors or enzymes.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 7-methyl-6-oxa-2-azaspiro[3.4]octane-1-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting or activating their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Methyl 7-methyl-6-oxa-2-azaspiro[3.4]octane-1-carboxylate is unique due to its specific methyl and carboxylate functional groups, which confer distinct chemical properties and reactivity compared to other spirocyclic compounds. This uniqueness makes it valuable in various research and industrial applications.
Properties
Molecular Formula |
C9H15NO3 |
---|---|
Molecular Weight |
185.22 g/mol |
IUPAC Name |
methyl 7-methyl-6-oxa-2-azaspiro[3.4]octane-3-carboxylate |
InChI |
InChI=1S/C9H15NO3/c1-6-3-9(5-13-6)4-10-7(9)8(11)12-2/h6-7,10H,3-5H2,1-2H3 |
InChI Key |
TZERDYFPUYPZHR-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2(CNC2C(=O)OC)CO1 |
Origin of Product |
United States |
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